

Buparlisib: An In-depth Analysis of Early-Phase Clinical Trial Results

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For Researchers, Scientists, and Drug Development Professionals

Introduction

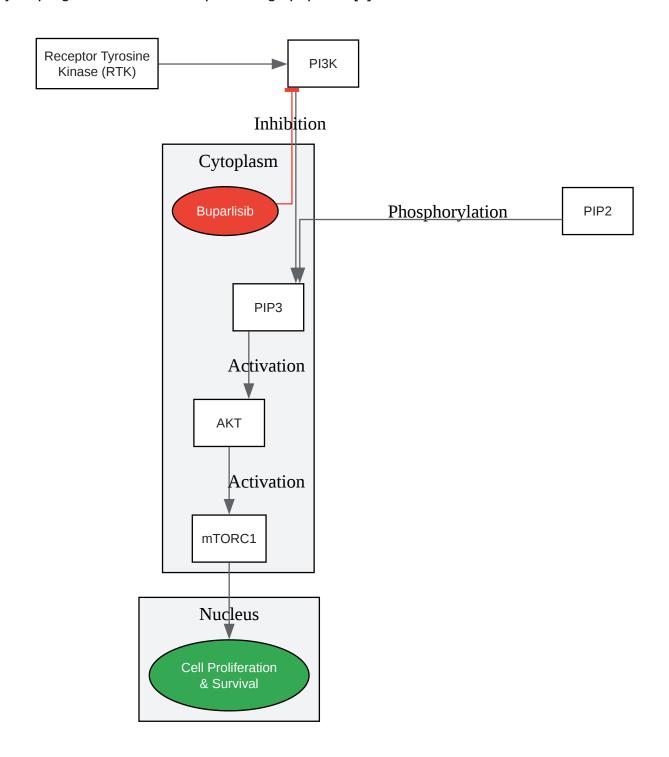
Buparlisib (BKM120), an oral pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor, has been the subject of numerous early-phase clinical trials across a range of malignancies.[1][2] Alterations in the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway are fundamental to the growth and survival of various cancers, making it a key therapeutic target. [2][3] **Buparlisib** competitively binds to the ATP-binding pocket of all four class I PI3K isoforms (α , β , γ , and δ), inhibiting the downstream signaling cascade that promotes cell proliferation, survival, and metabolism.[1][2] This technical guide provides a comprehensive overview of the early-phase clinical trial data for **Buparlisib**, with a focus on quantitative outcomes, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway

Buparlisib exerts its anti-tumor effects by inhibiting the PI3K/AKT/mTOR pathway, a critical signaling cascade that is frequently dysregulated in cancer.[1] In normal cellular processes, this pathway is tightly controlled; however, in many cancers, mutations or amplifications of genes within this pathway lead to its continuous activation, driving oncogenesis.[1] **Buparlisib**'s inhibition of PI3K prevents the phosphorylation of downstream targets like AKT, thereby



disrupting essential cellular activities for tumor growth, including protein synthesis and cell cycle progression, while also promoting apoptosis.[1]



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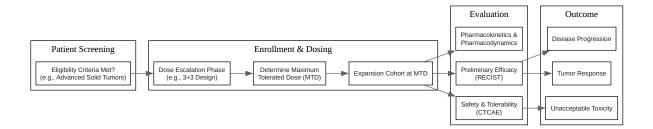
Buparlisib's mechanism of action via inhibition of the PI3K/AKT/mTOR pathway.



Experimental Protocols in Early-Phase Trials

Early-phase clinical trials for **Buparlisib** have primarily followed a standard dose-escalation and expansion cohort design to determine the maximum tolerated dose (MTD), safety profile, and preliminary efficacy.

A typical workflow for these trials is as follows:



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A generalized workflow for early-phase **Buparlisib** clinical trials.

Key Methodological Components:

- Study Design: Phase I trials typically employed a 3+3 dose-escalation design to establish the MTD.[4][5] This was often followed by an expansion cohort at the MTD to further evaluate safety and preliminary efficacy in specific patient populations.[6] Some Phase II studies were single-arm, while others were randomized, double-blind, and placebo-controlled.[7][8][9]
- Patient Population: Participants in these trials generally had advanced or metastatic solid tumors that were refractory to standard therapies.[6][10] Specific trials focused on patient populations with particular cancer types, such as estrogen receptor-positive (ER+) breast cancer, triple-negative breast cancer, and head and neck squamous cell carcinoma.[4][7][8]



- Dosing Regimens: Buparlisib was administered orally, typically on a continuous daily schedule, with starting doses ranging from 25 mg/day.[10] The MTD was frequently identified as 100 mg/day.[4][6][10] Some studies also explored intermittent dosing schedules (e.g., 5 of 7 days) to mitigate toxicities.[4][5]
- Endpoint Assessment:
 - Safety: Assessed using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[10] Dose-limiting toxicities (DLTs) were evaluated during the first cycle of treatment.[10]
 - Efficacy: Tumor response was evaluated using the Response Evaluation Criteria In Solid Tumors (RECIST).[10] Key efficacy endpoints included overall response rate (ORR), clinical benefit rate (CBR), progression-free survival (PFS), and overall survival (OS).[4][7]
 [8]
 - Pharmacokinetics (PK): Plasma concentrations of **Buparlisib** were measured at various time points to determine parameters such as Cmax (maximum concentration) and AUC (area under the curve).[10][11]
 - Pharmacodynamics (PD): On-target effects were assessed through biomarkers such as changes in C-peptide levels and phosphorylation of downstream effectors like pS6 in tissue biopsies.[4][6][12]

Quantitative Data Summary

The following tables summarize the key quantitative data from various early-phase clinical trials of **Buparlisib**.

Table 1: Pharmacokinetic Parameters of Buparlisib



Study Population	Dose	Tmax (hours)	Half-life (hours)	Accumulati on Fold- Change	Reference
Japanese Patients with Advanced Solid Tumors	100 mg/day	1.0–1.5	~40	2.9 (Day 28)	[10]
Subjects with and without Hepatic Impairment	30 mg (single dose)	1.0–1.3	N/A	N/A	[11]

Table 2: Efficacy of Buparlisib in Early-Phase Trials



Trial (Indicati on)	Treatme nt	N	ORR (%)	CBR (%)	Median PFS (months	Median OS (months	Referen ce
Phase I (Advance d Solid Tumors)	Buparlisi b Monother apy	15	-	40% (DCR)	-	-	[10]
Phase I (ER+ Metastati c Breast Cancer)	Buparlisi b + Fulvestra nt	29	24.1	58.6	12.4	-	[4]
Phase II (Metastat ic Triple- Negative Breast Cancer)	Buparlisi b Monother apy	50	-	12	1.8	11.2	[7]
Phase II (Relapse d/Refract ory Thymom as)	Buparlisi b Monother apy	14	7.1	50% (DCR)	11.1	22.5	[13]
BERIL-1 Phase II (Recurre nt/Metast atic HNSCC)	Buparlisi b + Paclitaxel	79	39	-	4.6	10.0	[8][9]
BERIL-1 Phase II (Recurre	Placebo + Paclitaxel	79	14	-	3.5	6.5	[8][9]



nt/Metast atic HNSCC)				
Phase II (Platinum - Resistant Metastati c Urothelial Carcinom a)	Buparlisi b Monother apy	19	1 partial response , 6 stable disease at 8 weeks	- [14]

ORR: Overall Response Rate; CBR: Clinical Benefit Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival; OS: Overall Survival; ER+: Estrogen Receptor-Positive; HNSCC: Head and Neck Squamous Cell Carcinoma.

Table 3: Common Adverse Events (All Grades)

Associated with Buparlisib

iency (%) in Various Trials
58
4
33
4
3
3



Frequencies are compiled from multiple studies and represent the range of reported incidences.[4][5][6][7][10]

Conclusion

Early-phase clinical trials of **Buparlisib** have established its mechanism of action, defined a manageable safety profile, and demonstrated preliminary efficacy in various solid tumors, particularly when used in combination therapies. The maximum tolerated dose for single-agent **Buparlisib** was consistently identified as 100 mg daily. While monotherapy showed modest clinical activity, combination strategies, such as with fulvestrant in breast cancer and paclitaxel in head and neck cancer, have shown more promising results.[4][8] The primary dose-limiting toxicities are generally manageable and include hyperglycemia, rash, and mood alterations.[6] [10] Future research will likely focus on refining patient selection through predictive biomarkers and exploring novel combination therapies to enhance the therapeutic potential of **Buparlisib**.

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